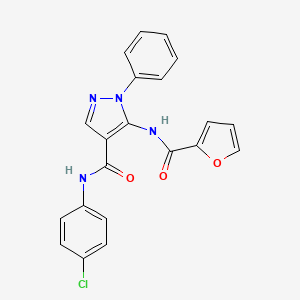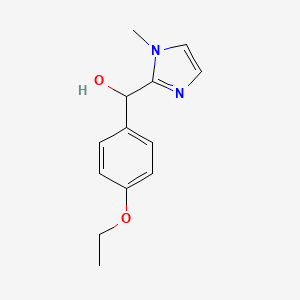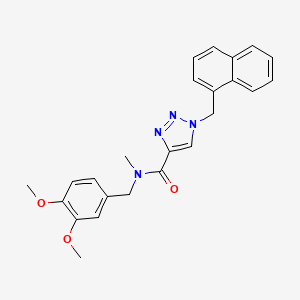![molecular formula C16H26N2O B4977581 (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B4977581.png)
(1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine, also known as MPP+, is a chemical compound that has been extensively studied due to its potential applications in scientific research. MPP+ is a potent neurotoxin that selectively damages dopaminergic neurons in the brain, making it a valuable tool for studying Parkinson's disease and other neurodegenerative disorders.
Mecanismo De Acción
(1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ enters dopaminergic neurons through the dopamine transporter (DAT) and is concentrated in the mitochondria. Once inside the mitochondria, (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ inhibits complex I of the electron transport chain, leading to the production of reactive oxygen species (ROS) and ultimately cell death. The selective toxicity of (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ for dopaminergic neurons is thought to be due to the high expression of DAT in these neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ are well-characterized. (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in ROS production. This ultimately leads to cell death, particularly in dopaminergic neurons. (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ has also been shown to cause oxidative stress, inflammation, and apoptosis in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ is a valuable tool for studying Parkinson's disease and other neurodegenerative disorders. Its selective toxicity for dopaminergic neurons makes it a useful model for studying the underlying mechanisms of Parkinson's disease. However, (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ is a potent neurotoxin that can be hazardous to handle and requires careful handling and disposal. Additionally, the use of (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ in animal models of Parkinson's disease has been criticized for not accurately reflecting the pathology of the human disease.
Direcciones Futuras
There are many future directions for research on (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+. One area of interest is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disorder. Another area of interest is the use of (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ as a tool for studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is ongoing research on the use of (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ as a pesticide, as it has been shown to be effective against certain insect pests. However, the potential environmental and health risks associated with the use of (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ as a pesticide must be carefully considered.
Métodos De Síntesis
(1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ can be synthesized through the oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is a prodrug that is converted to (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ in the brain. MPTP is oxidized by monoamine oxidase-B (MAO-B) to form (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+, which then enters dopaminergic neurons through the dopamine transporter (DAT). Once inside the neuron, (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ is concentrated in the mitochondria and inhibits complex I of the electron transport chain, leading to the production of reactive oxygen species (ROS) and ultimately cell death.
Aplicaciones Científicas De Investigación
(1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ has been widely used in scientific research as a tool for studying Parkinson's disease and other neurodegenerative disorders. (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ selectively damages dopaminergic neurons in the brain, mimicking the pathology of Parkinson's disease. By studying the effects of (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ on dopaminergic neurons, researchers can gain insights into the underlying mechanisms of Parkinson's disease and develop new treatments for the disorder.
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-phenylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-15(7-8-16-5-3-2-4-6-16)17-9-10-18-11-13-19-14-12-18/h2-6,15,17H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXIKYAOFZNMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[3-(1,3-benzothiazol-2-ylthio)-2,5-dioxo-1-pyrrolidinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4977502.png)
![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B4977508.png)
![2-(5-{[1-(4-bromo-2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4977512.png)

![4-[3-(2-ethylphenoxy)propyl]morpholine oxalate](/img/structure/B4977519.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B4977521.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4977529.png)


![1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-propen-1-one](/img/structure/B4977550.png)
![N-{1-[1-(3-hydroxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4977555.png)

![1-[4-(4-fluorophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B4977568.png)
![4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4977587.png)